![molecular formula C11H12N2O2 B14432384 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol CAS No. 80199-98-0](/img/structure/B14432384.png)
4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol is a compound that features a pyrazole ring attached to an ethoxy group, which is further connected to a phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenol with 2-(1H-pyrazol-1-yl)ethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group on the phenol can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can also participate in hydrogen bonding and other interactions that stabilize the compound within biological systems .
Vergleich Mit ähnlichen Verbindungen
- 4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid
- 1-(1H-Pyrazol-4-yl)ethanone
- 3-Methoxycarbonyl-5-nitrophenylboronic acid
Comparison: 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol is unique due to its specific combination of a pyrazole ring and a phenol group connected via an ethoxy linker. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
80199-98-0 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-(2-pyrazol-1-ylethoxy)phenol |
InChI |
InChI=1S/C11H12N2O2/c14-10-2-4-11(5-3-10)15-9-8-13-7-1-6-12-13/h1-7,14H,8-9H2 |
InChI-Schlüssel |
VZFALDFYBPTZGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


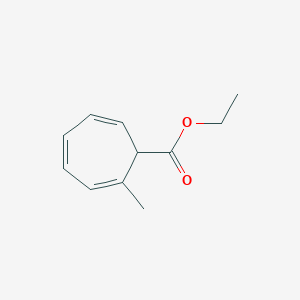

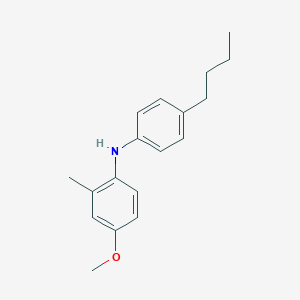
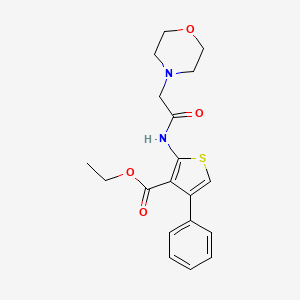
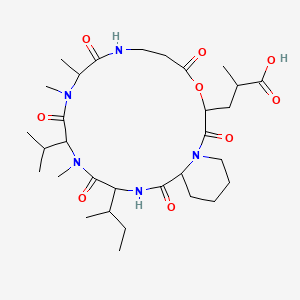
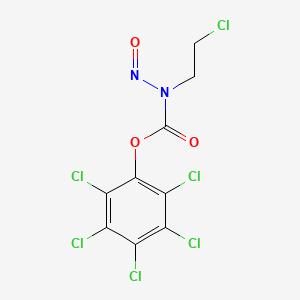

![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
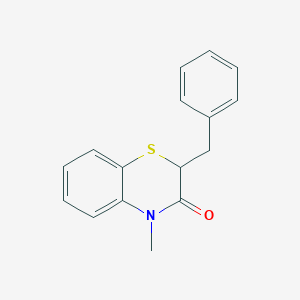
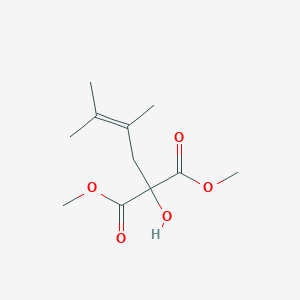
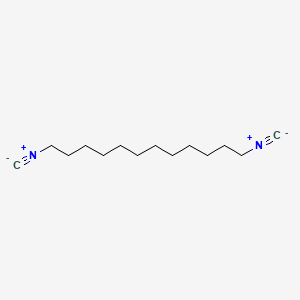
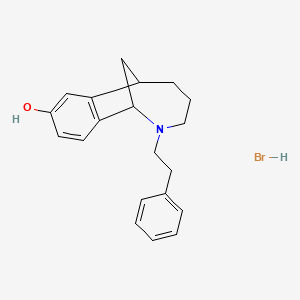
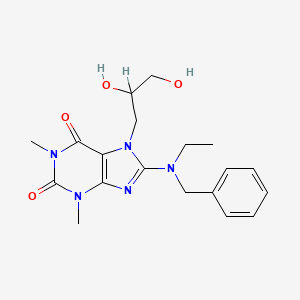
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
